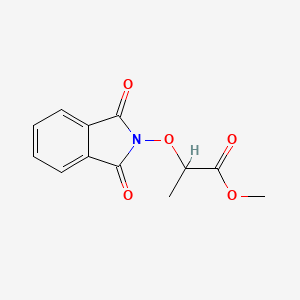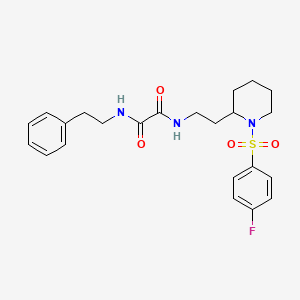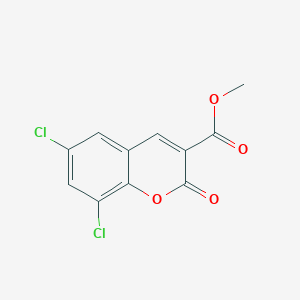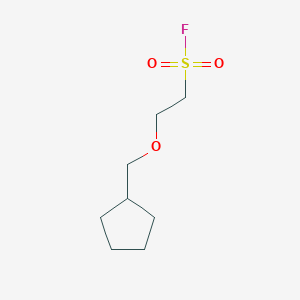![molecular formula C20H15ClN4O4S B2545409 N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-34-0](/img/structure/B2545409.png)
N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activities. The related compounds have been studied for their potential as inhibitors of sodium channels, antifungal agents, antimalarial agents, and for their antimicrobial and insecticidal activities .
Synthesis Analysis
The synthesis of related compounds typically involves multistep reactions, starting from basic scaffolds such as chloropyridine sulfonamides or ketosulfonamides. These are then converted through various intermediates, including the use of hydrazine hydrate or aromatic aldehydes, to yield the final triazolo[4,3-a]pyridine sulfonamides . The synthesis process is carefully designed to optimize the yield and purity of the compounds, as well as to introduce specific functional groups that may enhance the desired biological activity.
Molecular Structure Analysis
The molecular structure of triazolo[4,3-a]pyridine sulfonamides is characterized by a fused heterocycle, which is thought to improve physicochemical properties such as lipophilicity. This structural motif is common in the design of compounds targeting specific biological pathways, such as the inhibition of sodium channels or enzymes like falcipain-2 in the case of antimalarial activity . The presence of substituents like the benzodioxolyl and chlorobenzyl groups can further modulate the interaction of these molecules with their biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups such as sulfonamides and triazoles. These groups can participate in various chemical reactions, which are essential for the biological activity of the compounds. For instance, the triazole ring can interact with enzymes, potentially inhibiting their function, while the sulfonamide group can enhance binding to certain proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo[4,3-a]pyridine sulfonamides, such as solubility, lipophilicity, and metabolic stability, are crucial for their potential as drug candidates. These properties are often optimized during the synthesis process to ensure that the compounds have suitable pharmacokinetic profiles for in vivo studies. For example, compounds from this class have shown good in vitro metabolic stability and low in vivo clearance, which are desirable characteristics for therapeutic agents .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is part of a broader class of compounds that have been explored for their antimicrobial properties. The synthesis of such compounds involves the reaction of triazolo[1,5-a]pyridine and pyrimidine thiol derivatives with chloromethyl benzimidazole or benzooxazole. These compounds, upon synthesis, are subjected to antimicrobial screening to evaluate their efficacy against various microbial strains. A study by Abdel-Motaal and Raslan (2014) highlights the antimicrobial evaluation of substituted sulfonamides and sulfinyl compound derivatives, showcasing their potential in combating microbial infections (Abdel-Motaal & Raslan, 2014).
Herbicidal Applications
Another significant application of N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and its derivatives is in the field of agriculture as herbicides. These compounds have been found to possess excellent herbicidal activity on a wide spectrum of vegetation at low application rates. Moran (2003) discusses the preparation of such compounds by condensation with an aryl amine, leading to a broad-spectrum herbicidal activity, highlighting their importance in sustainable agriculture practices (Moran, 2003).
Insecticidal Agents
Furthermore, the development of new bioactive sulfonamide thiazole derivatives, which include triazolo[4,3-a]pyridine sulfonamide moieties, demonstrates potent insecticidal properties. These compounds are synthesized with the aim of serving as insecticidal agents against various agricultural pests, such as the cotton leafworm (Spodoptera littoralis). The biochemical impacts and toxicological evaluations of these compounds underscore their potential as effective solutions for pest control. Soliman et al. (2020) discuss the synthesis, characterization, and biochemical impacts of these derivatives, indicating their significant insecticidal activity (Soliman et al., 2020).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4S/c21-15-3-1-2-14(8-15)10-25(16-4-6-18-19(9-16)29-13-28-18)30(26,27)17-5-7-20-23-22-12-24(20)11-17/h1-9,11-12H,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTWYYSVZQLINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N(CC3=CC(=CC=C3)Cl)S(=O)(=O)C4=CN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2545326.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)


![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2545334.png)
![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545335.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2545336.png)


![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2545344.png)

![5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2545347.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate](/img/structure/B2545348.png)